molecular formula C18H21N3O2 B12589433 Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 603985-81-5

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-

Cat. No.: B12589433
CAS No.: 603985-81-5
M. Wt: 311.4 g/mol
InChI Key: LEJMYEUPGWJJQA-UHFFFAOYSA-N
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Description

The compound Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- (hereafter referred to as the "target compound") is a benzamide derivative featuring a hydroxamic acid group (–NHOH) and a substituted piperazine moiety. The piperazinyl group at the 4-position, modified with a benzyl (phenylmethyl) substituent, introduces steric and electronic variations that influence binding affinity and solubility compared to simpler benzamides.

Properties

CAS No.

603985-81-5

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide

InChI

InChI=1S/C18H21N3O2/c22-18(19-23)16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,19,22)

InChI Key

LEJMYEUPGWJJQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

Preparation Methods

N-Alkylation of Piperazine

The first step involves the alkylation of piperazine to form a substituted piperazine derivative. This can be performed using the following general procedure:

  • Reagents : 1-benzhydryl piperazine, bromo-methyl ester, and potassium carbonate.

  • Procedure :

    • Dissolve 1 equivalent of 1-benzhydryl piperazine in acetonitrile.
    • Add 1.1 equivalents of bromo-methyl ester and 1.7 equivalents of potassium carbonate at 0 °C.
    • Heat the reaction mixture under reflux overnight.
    • Monitor the reaction progress via thin-layer chromatography (TLC).
    • Upon completion, filter and purify the product using flash chromatography.

Formation of Benzamide Derivative

The benzamide derivative is synthesized by reacting an appropriate amine with a carboxylic acid or its derivatives. The general steps are as follows:

  • Reagents : An amine (such as substituted piperazine) and an acyl chloride or carboxylic acid.

  • Procedure :

    • Combine the amine with an acyl chloride in a suitable solvent (e.g., dichloromethane).
    • Stir the mixture at room temperature or slightly elevated temperatures to promote the reaction.
    • Remove by-products such as HCl gas by azeotropic distillation or using a base to neutralize.

Hydroxylation of the Benzamide

The final step involves hydroxylating the benzamide derivative to introduce the hydroxy group:

  • Reagents : Hydroxylating agents (such as sodium nitrite in acidic conditions).

  • Procedure :

    • Dissolve the benzamide derivative in an appropriate solvent.
    • Slowly add sodium nitrite dissolved in acid to facilitate hydroxylation.
    • Stir under controlled temperature conditions to ensure complete conversion.
    • Isolate and purify the final product through recrystallization or chromatography.

The yield from each step can vary based on reaction conditions and purity requirements. Typical yields for these reactions range from moderate to high (40%-90%). Purification methods include:

  • Recrystallization : Effective for obtaining pure solid products from solvents.

  • Chromatography : Utilized for separating components based on their physical properties.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

Benzamide derivatives, including N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-, exhibit various biological activities:

  • Antioxidant Properties : Research indicates that benzamide derivatives can reduce oxidative stress, protecting cells from damage. This property is significant in aging and chronic disease contexts.
  • Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against infections.
  • Anticancer Potential : Investigations into benzamide derivatives reveal promising results in inhibiting cancer cell proliferation. For instance, certain hybrids have shown effectiveness against human colon carcinoma and non-small cell lung cancer cell lines, suggesting their potential use in oncology treatments.
  • Gastrointestinal Motility : Some derivatives stimulate gastrointestinal motility, indicating possible applications in treating dyspepsia and nausea through modulation of dopaminergic pathways.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of a related benzamide derivative using an ischemia-reperfusion injury model. Results indicated a significant reduction in oxidative markers, suggesting the compound's potential to mitigate oxidative damage in cardiac tissues.

Case Study 2: Antibacterial Efficacy

In vitro assays demonstrated that benzamide derivatives exhibited potent antibacterial activity against common bacterial strains. Structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring enhanced antibacterial potency.

Mechanism of Action

The mechanism of action of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison with Quinoline-Based Benzamide Derivatives ()

Compound ID Substituent on Quinoline Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm)
D6 4-Methoxyphenyl C₃₃H₃₂N₄O₄ Not reported 1H: 8.35 (s, NH), 7.85 (d, J=8 Hz, ArH)
D7 4-Trifluoromethylphenyl C₃₃H₂₉F₃N₄O₃ Not reported 13C: 167.2 (C=O), 121.5 (CF₃)
D8 3-Chlorophenyl C₃₁H₂₇ClN₄O₃ Not reported 1H: 8.40 (s, NH), 7.65 (m, ArH)
Target Phenylmethyl (benzyl) C₂₅H₂₆N₄O₂ Not reported Data unavailable

Key Observations :

  • The benzyl group in the target compound may improve lipophilicity compared to D6–D12, influencing membrane permeability .

Table 2: Comparison with N-Hydroxy-4-[(Aryl/Alkyl)aminomethyl]benzamides ()

Compound ID Substituent on Aminomethyl Molecular Formula Melting Point (°C) Yield (%)
3f 3,4-Dimethoxyphenyl C₂₄H₂₈N₄O₅ 175–177 57.3
3g 4-Dimethylaminophenyl C₂₃H₂₉N₅O₃ 116–118 21.0
3h 4-Methoxybenzyl C₂₂H₂₆N₄O₄ 71–73 60.2
Target Piperazinyl-benzyl C₂₅H₂₆N₄O₂ Not reported N/A

Key Observations :

  • Bulkier substituents (e.g., piperazinyl-benzyl in the target) reduce crystallinity, as seen in the lower melting points of 3h (71–73°C) compared to 3f (175–177°C) .

Pharmacological and Structural Analogues

Table 3: Comparison with HDAC Inhibitors and Receptor Ligands

Compound Structure Key Features Reference
Tubastatin A N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide Rigid tricyclic core enhances HDAC6 selectivity
MC1568 3-[5-(3-Fluorophenyl)−3-oxopropen-1-yl]-N-hydroxy-2-propenamide α,β-unsaturated ketone for covalent binding
Target N-Hydroxy-4-[4-(benzyl)piperazinyl]benzamide Flexible piperazine linker for multi-target engagement N/A

Key Observations :

  • Unlike tubastatin A, the target lacks a rigid scaffold, which may reduce isoform selectivity but broaden target applicability .
  • The benzyl-piperazine group resembles motifs in (fluoro-substituted benzamide-piperazine hybrids), which exhibit serotonin/dopamine receptor affinity .

Biological Activity

Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-, also known as 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide, is a compound with significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • CAS Number : 603985-81-5
  • Molecular Formula : C18H21N3O2
  • Molecular Weight : 311.4 g/mol
  • IUPAC Name : 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide

The compound contains a hydroxyl group and a piperazine ring, which are crucial for its interaction with biological targets.

Benzamide derivatives generally exhibit their biological activity through interactions with various molecular targets including enzymes and receptors. The hydroxyl group can enhance solubility and facilitate hydrogen bonding, while the piperazine ring may influence receptor binding affinity and selectivity. This compound has been shown to interact with:

  • Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to neurotransmitter receptors can modulate various physiological processes.

1. Antioxidant Properties

Research indicates that benzamide derivatives can exhibit antioxidant activity, potentially reducing oxidative stress in cells. This property is critical for protecting against cellular damage and may have implications in aging and chronic diseases.

2. Antibacterial Activity

Studies have demonstrated that benzamide derivatives possess antibacterial properties. For instance, compounds similar to benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- have been evaluated for their efficacy against various bacterial strains, showcasing significant inhibitory effects.

3. Anticancer Potential

Benzamide derivatives are under investigation for their anticancer properties. A study highlighted that certain benzamide-piperazine hybrids showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential as therapeutic agents in oncology.

4. Gastrointestinal Motility

Some derivatives of benzamide have been reported to stimulate gastrointestinal motility, making them candidates for treating conditions like dyspepsia and nausea. The mechanism involves modulation of dopaminergic pathways, which are crucial for gastrointestinal function.

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant effects of a related benzamide derivative using an ischemia-reperfusion injury model. Results indicated a significant reduction in oxidative markers, suggesting the compound's potential in mitigating oxidative damage in cardiac tissues .

Case Study 2: Antibacterial Efficacy

In vitro assays demonstrated that benzamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine ring enhanced antibacterial potency .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
EthenzamideAnalgesicSimple structure with analgesic properties
SalicylamideAnalgesic/AntipyreticContains hydroxyl groups enhancing activity
MoclobemideAntidepressantSelective MAO-A inhibitor with piperazine ring
MetoclopramideAnti-emeticInvolves dopamine receptor antagonism

The distinct structural characteristics of benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]- contribute to its unique biological profile compared to other benzamide derivatives.

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